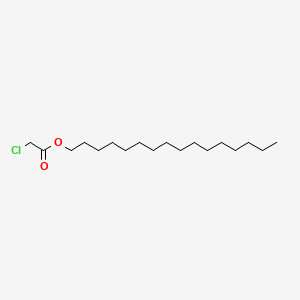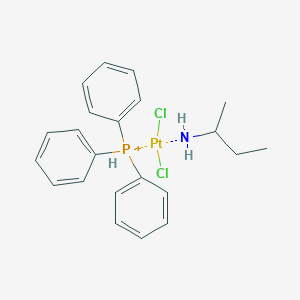
barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate is a chemical compound with the molecular formula C10H4BaN2O8S. It is also known as barium 8-hydroxy-5,7-dinitronaphthalene-2-sulphonate. This compound is characterized by the presence of barium ions and a naphthalene ring substituted with nitro and sulfonate groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate typically involves the reaction of 8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid with barium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The raw materials are mixed in precise proportions, and the reaction is monitored to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the naphthalene ring.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Products include various oxidized forms of the naphthalene ring.
Reduction: Major products are the corresponding amino derivatives.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are modulated by the presence of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate: Similar structure but contains sodium instead of barium.
Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate: Another sodium salt with similar chemical properties.
Uniqueness
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate is unique due to the presence of barium ions, which impart distinct chemical and physical properties compared to its sodium counterparts. The barium ion can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where sodium salts may not be effective.
Eigenschaften
CAS-Nummer |
55482-31-0 |
|---|---|
Molekularformel |
C10H4BaN2O8S |
Molekulargewicht |
449.54 g/mol |
IUPAC-Name |
barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H6N2O8S.Ba/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h1-4,13H,(H,18,19,20);/q;+2/p-2 |
InChI-Schlüssel |
PDVPNFDBPRYEOP-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].[Ba+2] |
Verwandte CAS-Nummern |
483-84-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)











